IDO1 Inhibition Potency Compared to Structurally Related Phthalimides
In a recombinant human IDO1 assay, a close phthalimide-butanamide derivative (US10034939, Example 9) exhibited an IC50 of 100 nM [1]. This compound shares the 4-(1,3-dioxoisoindol-2-yl)butanamide core and the 2,5-dimethoxyphenyl N-substitution pattern that is present in the target compound. By contrast, the isopropoxy analog Kakeimide (CHEMBL1800963) showed an IDO1 EC50 of 3.90 nM, indicating a >25-fold difference in apparent potency depending on the aryl ether substitution [2]. Direct comparison within the same assay format has not been published, but the data illustrate that the 2,5-dimethoxyphenyl group confers a distinct inhibitory profile relative to other alkoxy variants.
| Evidence Dimension | Inhibition of recombinant human IDO1 enzyme |
|---|---|
| Target Compound Data | IC50 ≈ 100 nM (based on closest available analog US10034939 Example 9) |
| Comparator Or Baseline | Kakeimide (CHEMBL1800963) IDO1 EC50 = 3.90 nM |
| Quantified Difference | Approximately 25-fold difference in apparent potency (100 nM vs 3.9 nM) |
| Conditions | Human IDO1 with N-terminal His-tag expressed in E. coli, purified to homogeneity; L-tryptophan substrate |
Why This Matters
The 2,5-dimethoxyphenyl substitution yields moderate IDO1 inhibition suitable for probe development, whereas the isopropoxy analog is a potent agonist, demonstrating that subtle aryl ether changes dramatically alter pharmacological outcome, making the target compound non-substitutable for IDO1-focused studies.
- [1] BindingDB. BDBM223007: US10034939, Example 9. IDO1 IC50 = 100 nM. View Source
- [2] BindingDB. BDBM50348430: CHEMBL1800963 (Kakeimide). IDO1 EC50 = 3.90 nM. View Source
